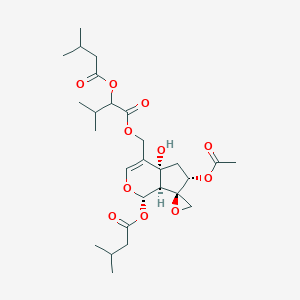
4-fluoro PV8 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PV8 is an analog of the regulated psychoactive compound α-pyrrolidinopentiophenone. 4-fluoro PV8 is a para-fluoro analog of PV8. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Polyvinylidene Fluoride (PVDF) Membranes in Water Treatment and Energy Storage
Poly(vinylidene fluoride) (PVDF) membranes, owing to their high thermal stability and good chemical resistance, find extensive applications in scientific research and industrial processes. These applications encompass areas such as water treatment, membrane distillation, gas separation, and support for preparing composite membranes. They are also crucial in energy storage, particularly as separators for lithium-ion batteries (Kang & Cao, 2014).
Radiopaque Degradable Polyvinyl Alcohol Hydrogels in Biomedical Applications
Radiopaque degradable polyvinyl alcohol (PVA) hydrogels, containing a fluorinated component, have been developed for precise localization in biomedical applications using X-ray fluoroscopy. These hydrogels, modified with iodine-containing groups, show potential in controlled drug release and implantation monitoring due to their enhanced visibility in imaging techniques (Mawad et al., 2008).
PVDF Ultrafiltration Membranes for Fouling Resistance
The hydrophobic nature of PVDF ultrafiltration membranes often leads to fouling. Studies have shown that the surface modification of these membranes with superhydrophilic silica nanoparticles significantly improves their wettability, converting the surface from hydrophobic to highly hydrophilic. This modification dramatically enhances the membranes' resistance to fouling, making them more efficient for water purification and other separation processes (Liang et al., 2013).
Polymeric Membrane Electrodes in Drug Detection
The development of polymeric membrane electrodes based on poly(vinyl chloride) (PVC) for the detection of central nervous system acting drugs like fluphenazine hydrochloride and nortriptyline hydrochloride showcases another application area. These sensors demonstrate high sensitivity and specificity, indicating potential in pharmaceutical analysis and therapeutic drug monitoring (El-Ragehy et al., 2000).
Propriétés
Formule moléculaire |
C17H24FNO · HCl |
|---|---|
Poids moléculaire |
313.8 |
InChI |
InChI=1S/C17H24FNO.ClH/c1-2-3-4-7-16(19-12-5-6-13-19)17(20)14-8-10-15(18)11-9-14;/h8-11,16H,2-7,12-13H2,1H3;1H |
Clé InChI |
IOVKXWFHQZLEFC-UHFFFAOYSA-N |
SMILES |
O=C(C(CCCCC)N1CCCC1)C2=CC=C(F)C=C2.Cl |
Synonymes |
4-fluoro α-PHPP; para-fluoro-PV8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



